molecular formula C23H23O4P B8482369 4-Methoxyphenyl phenyl(2,4,6-trimethylbenzoyl)phosphinate CAS No. 158011-97-3

4-Methoxyphenyl phenyl(2,4,6-trimethylbenzoyl)phosphinate

Cat. No. B8482369
M. Wt: 394.4 g/mol
InChI Key: HOFYLHHAJYYNMJ-UHFFFAOYSA-N
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Patent
US05498741

Procedure details

59.5 g (0.326 mol) of 2,4,6-trimethylbenzoyl chloride and 0.75 g of triethylamine were heated to 115° C. and 45 g (0.163 mol) of monoethyl mono-4-methoxyphenyl phenylphosphonite were added dropwise in one hour under a nitrogen atmosphere and with vigorous stirring. Ethyl chloride was given off as a gas and was condensed in a downstream cold trap. The mixture was then further stirred at 110° to 115° C. for 90 minutes. In total, at the end of the reaction, 9 g (88% of theory) of ethyl chloride were situated in the cold trap. The excess 2,4,6-trimethylbenzoyl chloride was then distilled off at 1 mbar and the residue was distilled with the aid of a thin-film evaporator (bath temperature: 260° C.; 0.4 mbar). 40 g were obtained. The yield was 65% of theory.
Quantity
59.5 g
Type
reactant
Reaction Step One
Quantity
0.75 g
Type
solvent
Reaction Step One
Name
monoethyl mono-4-methoxyphenyl phenylphosphonite
Quantity
45 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
9 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:10]=[C:9]([CH3:11])[CH:8]=[C:7]([CH3:12])[C:3]=1[C:4](Cl)=[O:5].[C:13]1([P:19]([O:23][C:24]2[CH:29]=[CH:28][C:27]([O:30][CH3:31])=[CH:26][CH:25]=2)[O:20]CC)[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.C(Cl)C>C(N(CC)CC)C>[C:13]1([P:19]([C:4](=[O:5])[C:3]2[C:2]([CH3:1])=[CH:10][C:9]([CH3:11])=[CH:8][C:7]=2[CH3:12])(=[O:20])[O:23][C:24]2[CH:25]=[CH:26][C:27]([O:30][CH3:31])=[CH:28][CH:29]=2)[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1

Inputs

Step One
Name
Quantity
59.5 g
Type
reactant
Smiles
CC1=C(C(=O)Cl)C(=CC(=C1)C)C
Name
Quantity
0.75 g
Type
solvent
Smiles
C(C)N(CC)CC
Step Two
Name
monoethyl mono-4-methoxyphenyl phenylphosphonite
Quantity
45 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(OCC)OC1=CC=C(C=C1)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)Cl
Step Four
Name
Quantity
9 g
Type
reactant
Smiles
C(C)Cl

Conditions

Stirring
Type
CUSTOM
Details
The mixture was then further stirred at 110° to 115° C. for 90 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
condensed in a downstream cold trap
DISTILLATION
Type
DISTILLATION
Details
The excess 2,4,6-trimethylbenzoyl chloride was then distilled off at 1 mbar
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled with the aid of a thin-film evaporator (bath temperature: 260° C.; 0.4 mbar)
CUSTOM
Type
CUSTOM
Details
40 g were obtained

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
Smiles
C1(=CC=CC=C1)P(OC1=CC=C(C=C1)OC)(=O)C(C1=C(C=C(C=C1C)C)C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.